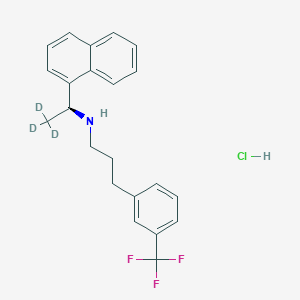
(S)-Cinacalcet-D3 Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-Cinacalcet-D3 Hydrochloride is a deuterated form of (S)-Cinacalcet Hydrochloride, which is a calcimimetic agent used primarily in the treatment of secondary hyperparathyroidism in patients with chronic kidney disease on dialysis. It is also used to treat hypercalcemia in patients with parathyroid carcinoma. The deuterated version, this compound, contains deuterium atoms, which can enhance the metabolic stability of the compound.
准备方法
合成路线和反应条件: (S)-西那卡塞-D3盐酸盐的合成涉及将氘原子掺入(S)-西那卡塞分子中。这可以通过多种方法实现,包括使用氘气或氘代试剂进行催化氢化。
工业生产方法: (S)-西那卡塞-D3盐酸盐的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件,以确保高产率和高纯度。这包括控制温度、压力以及使用催化剂来促进氘原子的掺入。
化学反应分析
反应类型: (S)-西那卡塞-D3盐酸盐会发生多种化学反应,包括:
氧化: 该化合物可以在特定条件下被氧化,形成相应的氧化产物。
还原: 还原反应可用于修饰分子内的官能团。
取代: 该化合物可以发生取代反应,其中特定的原子或基团被其他原子或基团取代。
常用试剂和条件:
氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用锂铝氢化物和硼氢化钠等还原剂。
取代: 取代反应的条件根据所涉及的特定基团而异,但通常包括使用催化剂和特定溶剂。
主要形成的产物: 这些反应形成的主要产物取决于所使用的特定条件和试剂。例如,氧化可能生成羟基化或酮衍生物,而还原可能生成醇或胺。
科学研究应用
(S)-西那卡塞-D3盐酸盐在科学研究中有多种应用:
化学: 它被用作分析化学中的参考标准,用于研究氘代化合物的代谢途径和稳定性。
生物学: 该化合物用于生物学研究,以了解其对钙敏感受体和相关途径的影响。
医学: 它正在研究其在治疗与钙代谢相关的疾病方面的潜在治疗作用。
工业: 该化合物被用于制药行业,用于开发新药和制剂。
作用机制
(S)-西那卡塞-D3盐酸盐通过增强甲状旁腺上钙敏感受体对细胞外钙的敏感性而发挥作用。这会导致甲状旁腺激素分泌减少,从而降低血清钙水平。分子靶标包括钙敏感受体,所涉及的途径与钙稳态和甲状旁腺激素调节有关。
类似化合物:
(S)-西那卡塞盐酸盐: 该化合物的非氘代形式。
依替卡塞肽: 另一种用于类似治疗目的的钙模拟剂。
骨化三醇: 一种用于控制钙水平的维生素 D 类似物。
独特之处: (S)-西那卡塞-D3盐酸盐的独特之处在于它含有氘原子,这可以增强其代谢稳定性,并可能改善其与非氘代对应物相比的药代动力学特性。
相似化合物的比较
(S)-Cinacalcet Hydrochloride: The non-deuterated version of the compound.
Etelcalcetide: Another calcimimetic agent used for similar therapeutic purposes.
Calcitriol: A vitamin D analog used to manage calcium levels.
Uniqueness: (S)-Cinacalcet-D3 Hydrochloride is unique due to the presence of deuterium atoms, which can enhance its metabolic stability and potentially improve its pharmacokinetic properties compared to its non-deuterated counterpart.
属性
分子式 |
C22H23ClF3N |
|---|---|
分子量 |
396.9 g/mol |
IUPAC 名称 |
N-[(1S)-2,2,2-trideuterio-1-naphthalen-1-ylethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine;hydrochloride |
InChI |
InChI=1S/C22H22F3N.ClH/c1-16(20-13-5-10-18-9-2-3-12-21(18)20)26-14-6-8-17-7-4-11-19(15-17)22(23,24)25;/h2-5,7,9-13,15-16,26H,6,8,14H2,1H3;1H/t16-;/m0./s1/i1D3; |
InChI 键 |
QANQWUQOEJZMLL-FISFDSKJSA-N |
手性 SMILES |
[2H]C([2H])([2H])[C@@H](C1=CC=CC2=CC=CC=C21)NCCCC3=CC(=CC=C3)C(F)(F)F.Cl |
规范 SMILES |
CC(C1=CC=CC2=CC=CC=C21)NCCCC3=CC(=CC=C3)C(F)(F)F.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


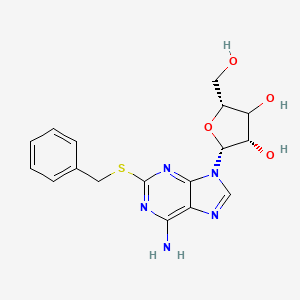
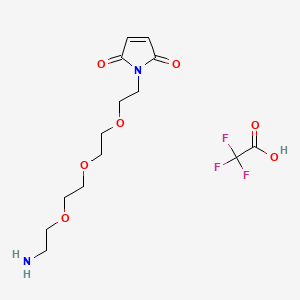
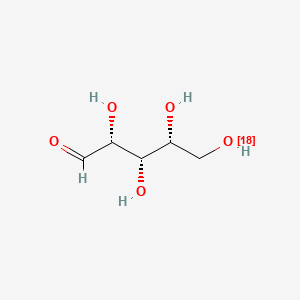
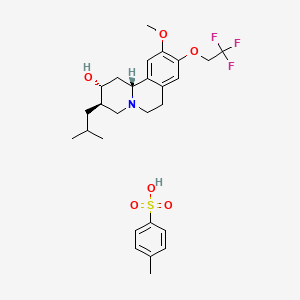

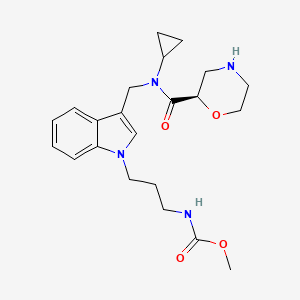
![[(2R,4S,5R)-3,4-diacetyloxy-5-(2-amino-6-methylsulfanyl-3,6-dihydropurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12394483.png)
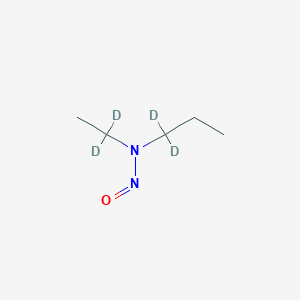
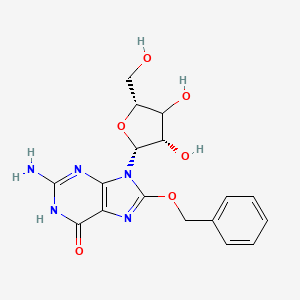



![methyl 2-[2-[[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]propanoylamino]benzoate](/img/structure/B12394505.png)

